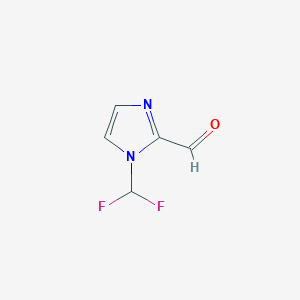
α-Succinimidyl-ester-ω-Carboxybenzylester-Tetra(ethylenglykol)
Übersicht
Beschreibung
Alpha-succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is a chemical compound used in scientific research for its ability to cross-link proteins. It is a water-soluble, bi-functional reagent that forms covalent bonds with primary amines in proteins. This allows for the creation of stable protein complexes that can be used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Photokatalytische Synthese von Esterderivaten
α-Succinimidyl-ester-ω-Carboxybenzylester-Tetra(ethylenglykol): spielt eine bedeutende Rolle bei der photokatalytischen Synthese von Esterderivaten. Dieser Prozess ist entscheidend für die Herstellung von Verbindungen, die in Naturprodukten, Pharmazeutika und Feinchemikalien weit verbreitet sind . Die Reaktionsmechanismen umfassen typischerweise Einzelelektronentransfer, Energietransfer oder andere radikalische Verfahren, die in der modernen organischen Synthese von grundlegender Bedeutung sind.
Basen-geförderte direkte Amidierung von Estern
Die Verbindung wird bei der basen-geförderten direkten Amidierung von nicht aktivierten Estern verwendet, einer wichtigen Reaktion zur Bildung von Amidbindungen in der modernen organischen Chemie . Diese Transformation ist unerlässlich für die Synthese von Phosphoramidaten und mehreren industriell relevanten Produkten, wodurch sich der Umfang der praktischen Anwendungen in der organischen Synthese erweitert.
Synthese von Blockcopolymeren
Im Bereich der Polymerwissenschaften wird α-Succinimidyl-ester-ω-Carboxybenzylester-Tetra(ethylenglykol) zur Synthese von Blockcopolymeren aus Polyethylenglykol mit Homopolymeren und Copolymeren von Aminosäuren verwendet . Diese Blockcopolymere zeigen ein einzigartiges Selbstassemblierungsverhalten in Wasser, was sie aufgrund ihrer Kompatibilität und teilweisen Abbaubarkeit für biomedizinische Anwendungen geeignet macht.
Arzneimittelentwicklung und pharmazeutische Anwendungen
Ester und ihre Derivate, wie α-Succinimidyl-ester-ω-Carboxybenzylester-Tetra(ethylenglykol), sind wichtige Bausteine in Pharmazeutika. Sie sind an der Entwicklung verschiedener Medikamente beteiligt, darunter Clopidogrel, Methylphenidat, Fenofibrat und andere . Die Vielseitigkeit bei der Synthese von Estern eröffnet neue Wege für die Entdeckung und Entwicklung von Medikamenten.
Biomaterialien für medizinische Anwendungen
Die amphiphile Natur der Verbindung ermöglicht es ihr, sich in Mikrostrukturen wie Polymermizellen und Vesikel zusammenzulagern, wenn sie selektiven Lösungsmitteln ausgesetzt wird . Diese Strukturen sind in Biomaterialien von großer Bedeutung, wo sie als Trägersysteme für Medikamente, Gene oder Proteine verwendet werden können, die eine gezielte und kontrollierte Freisetzung ermöglichen.
Synthese von Polypeptiden und Polyestern
α-Succinimidyl-ester-ω-Carboxybenzylester-Tetra(ethylenglykol): ist bei der Synthese von Polypeptiden und Polyestern aus Aldehyden unter Verwendung der Strecker-Synthese von Bedeutung . Dieser Ansatz ist vielseitig einsetzbar für die Herstellung neuer Biomaterialien, die in verschiedenen medizinischen und biotechnologischen Anwendungen eingesetzt werden können.
Wirkmechanismus
Target of Action
The primary targets of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) are primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium .
Mode of Action
Alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) interacts with its targets through a process known as conjugation. This compound belongs to a class of reagents known as N-hydroxysuccinimide (NHS) esters, which are popular for protein crosslinking and labeling . NHS esters form chemical bonds with primary amines, either through acylation or alkylation .
Biochemical Pathways
The biochemical pathways affected by alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) involve the crosslinking or labeling of peptides and proteins. The compound’s interaction with primary amines can lead to changes in protein structure and function .
Result of Action
The molecular and cellular effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol)'s action depend on the specific proteins it interacts with. By forming stable linkages with primary amines, the compound can alter protein structure and function, potentially leading to changes in cellular processes .
Action Environment
The action of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is influenced by environmental factors such as pH. The compound’s reactivity with primary amines is optimal at physiologic pH . Other factors, such as temperature and the presence of other reactive groups, may also influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the compound may gradually lose its activity . Researchers must consider the stability and degradation of the compound when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and altered metabolic processes . Researchers must carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
Alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Subcellular Localization
The subcellular localization of alpha-Succinimidyl ester-omega-carboxy benzyl ester tetra(ethylene glycol) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can vary depending on its localization, affecting cellular processes and biochemical reactions . Researchers must consider the subcellular distribution of the compound when designing experiments and interpreting results.
Eigenschaften
IUPAC Name |
benzyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO11/c27-22-6-7-23(28)26(22)37-25(30)9-11-32-13-15-34-17-19-35-18-16-33-14-12-31-10-8-24(29)36-20-21-4-2-1-3-5-21/h1-5H,6-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGAVRASPNCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)
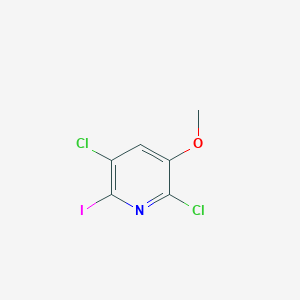
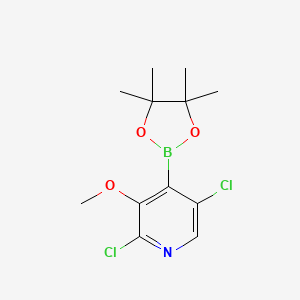
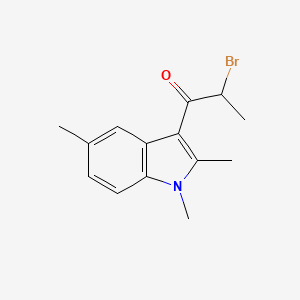
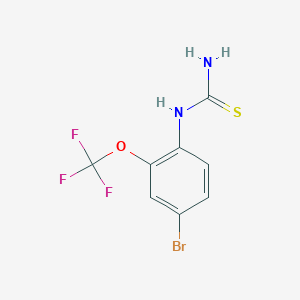
![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
